molecular formula C7H11N5O2S B1401994 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide CAS No. 1428139-96-1

2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide

Cat. No.: B1401994
CAS No.: 1428139-96-1
M. Wt: 229.26 g/mol
InChI Key: GCNCJKGOINGLBN-UHFFFAOYSA-N
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Description

2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide is a chemically synthesized small molecule designed for research purposes. This compound features a 4,5-dihydro-1,3-thiazol-5-yl (aminothiazolone) core structure, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant targets . The presence of the guanidino-like [amino(imino)methyl]amino group suggests potential for mimicking arginine residues or interacting with phosphate-containing molecules, which can be valuable for probing enzyme active sites or biomolecular interactions. Compounds based on the aminothiazolone structure have been investigated as modulators of biological pathways, including as Estrogen Related Receptor-alpha (ERR-α) modulators for the study of oncological and metabolic diseases . Furthermore, structurally similar thiazole derivatives have been explored for their inhibitory activity against enzymes like Vascular Adhesion Protein-1 (VAP-1), which plays a role in inflammatory processes . As a research tool, this chemical is of significant interest for exploring new mechanisms of action in areas such as enzyme inhibition and receptor modulation. It provides researchers with a versatile intermediate or lead compound for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening in drug discovery. Its primary value lies in its application in basic biomedical research and early-stage pharmaceutical development.

Properties

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2S/c1-10-4(13)2-3-5(14)11-7(15-3)12-6(8)9/h3H,2H2,1H3,(H,10,13)(H4,8,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNCJKGOINGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)N=C(S1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-{[Amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide is a thiazole derivative with potential biological activities. This compound has been investigated for its effects on various biological pathways, particularly in the context of anticancer and anti-inflammatory activities.

The chemical structure of the compound includes:

  • Molecular Formula: C8H12N4O2SC_8H_{12}N_4O_2S
  • Molecular Weight: 244.27 g/mol
  • CAS Number: 1428139-75-6

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that related compounds demonstrated potent cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)
  • SW837 (colon cancer)

For instance, a related thiazole compound showed a tumor growth inhibition rate of 61% in HCA-7 human colonic adenocarcinoma models when administered at 200 mg/kg over five days .

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point in evaluating its anti-inflammatory potential. Studies have demonstrated that certain thiazole derivatives can significantly reduce prostaglandin E2 (PGE2) levels, which are crucial mediators in inflammatory processes. For example:

  • Compounds with similar structures exhibited IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, suggesting strong anti-inflammatory activity .

Table 1: Biological Activities of Thiazole Derivatives

CompoundActivity TypeCell Line/ModelIC50/EC50 Value
Compound AAnticancerHCA-7T/C = 61% at 200 mg/kg
Compound BAnti-inflammatoryCOX-2 InhibitionIC50 = 0.84 - 1.39 μM
Compound CAntioxidantVERO cellsDPPH Scavenging %

Case Studies

  • Case Study on Anticancer Efficacy :
    In a xenograft model using HCA-7 cells, compound A was tested for its anticancer effects. The results indicated a significant reduction in tumor size compared to the control group, establishing its potential as an effective anticancer agent.
  • Case Study on Anti-inflammatory Mechanism :
    A study evaluated the anti-inflammatory effects of similar thiazole compounds by measuring PGE2 levels in treated cells. The results showed a marked reduction in PGE2 production, indicating that these compounds could be useful in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Analogous Compounds

Compound Name/ID Substituents (Thiazole Position 2; Acetamide N-Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2: Carbamimidamido; Acetamide: N-methyl C₈H₁₂N₆O₂S 264.29 (calculated) Discontinued; potential enzyme modulation
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide (ZINC C20064260) 2: Carbamimidamido; Acetamide: N-(4-nitrophenyl) C₁₂H₁₂N₆O₃S 328.34 Chemokine-G protein interaction studies
2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide 2: Amino; Acetamide: N-(4-ethoxyphenyl) C₁₃H₁₆N₄O₃S 324.36 Catalyst-free Hantzsch cyclization product
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide 2: Pyrazolyl complex; Acetamide: N-(4-nitrophenyl) C₂₅H₂₄ClN₅O₃S 534.01 Synthetic intermediate for bioactivity assays
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide 2: Dioxoisoindolinyl; Acetamide: N-(4-nitrophenyl) C₁₉H₁₃N₅O₅S 431.40 Synthesized via thiourea-maleimide cyclization
2-[2-(benzylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-cyclopropylacetamide 2: Benzylamino; Acetamide: N-cyclopropyl C₁₅H₁₈N₄O₂S 342.40 Building block for drug discovery

Analysis of Structural Variations

N-cyclopropyl (Table 1, Row 6) introduces steric hindrance, which may influence metabolic stability .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., N-methyl or N-ethoxyphenyl ) are synthesized via Hantzsch cyclization or thiourea-based methods , whereas pyrazolyl-substituted analogs (Table 1, Row 4) require multi-step protocols .

Discontinuation Trends :

  • The target compound and its N-ethyl analog (CymitQuimica catalog) were discontinued, suggesting that industrial prioritization favors derivatives with broader therapeutic relevance or simpler synthesis .

Preparation Methods

Starting Materials and Key Intermediates

  • Thiazole ring precursors: Typically, substituted thiazoles or their reactive derivatives such as thiazole-2-carboxylic acid or thiazole-2-yl amines are used as starting points.
  • Amino(imino)methyl)amino source: This group is introduced via reaction with guanidine or related amidine derivatives.
  • N-methylacetamide introduction: Achieved through acylation reactions using N-methylacetyl chloride or activated carboxylic acid derivatives.

General Synthetic Strategy

  • Formation of thiazole core: The synthesis begins with the preparation or procurement of a 4-oxo-4,5-dihydro-1,3-thiazole intermediate. This is often formed by cyclization reactions involving thiourea derivatives and α-haloketones or α-haloesters.

  • Introduction of the amino(imino)methyl)amino group: The thiazole intermediate bearing a reactive site (usually an amino or halogen substituent) undergoes substitution or condensation with guanidine or its derivatives to install the amino(imino)methyl)amino group at the 2-position of the thiazole ring.

  • Attachment of the N-methylacetamide side chain: The final step involves acylation of the thiazole nitrogen or an amine substituent with N-methylacetyl chloride or an equivalent activated carboxylic acid derivative to yield the target compound.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 Thiourea + α-haloketone, reflux Cyclization to form 4-oxo-4,5-dihydro-1,3-thiazole ring
2 Guanidine or amino(imino)methyl)amino source, base Substitution/condensation to introduce amino(imino)methyl)amino substituent
3 N-methylacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Acylation to form N-methylacetamide moiety

Reaction Conditions and Yields

  • Typical solvents: polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
  • Temperature: ranges from room temperature to reflux depending on the step.
  • Reaction time: varies from several hours to overnight.
  • Yields: reported yields for similar thiazole derivatives range from moderate to high (50–85%), depending on purification and reaction optimization.

Research Findings and Optimization

  • The amino(imino)methyl)amino group introduction is sensitive to reaction conditions; controlling pH and temperature is critical to avoid side reactions such as over-alkylation or hydrolysis.
  • Use of protecting groups on the thiazole nitrogen or other reactive sites can improve selectivity.
  • The acylation step benefits from the use of mild bases to prevent decomposition of sensitive thiazole intermediates.
  • Purification is generally achieved by column chromatography or recrystallization.

Summary Table of Preparation Parameters

Parameter Description Typical Range/Value
Starting materials Thiourea, α-haloketones, guanidine derivatives, N-methylacetyl chloride Commercially available or synthesized
Solvents DMF, DCM, ethanol Polar aprotic or protic solvents
Temperature 25°C to reflux Step-dependent
Reaction time 4–24 hours Step-dependent
Yields 50–85% overall Dependent on step and purification
Purification Chromatography, recrystallization Standard organic techniques

Q & A

Basic: What are the recommended synthetic routes for 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloacetamide intermediates. For example, a reflux reaction in glacial acetic acid (10 mL) with stoichiometric equivalents of thiourea and N-arylmaleimide derivatives (4.5 mmol each) for 2 hours, monitored by TLC (silica gel, ethyl acetate/hexane 1:1). Post-reaction, the product is cooled, filtered, and recrystallized from ethanol or DMF/water mixtures . Key optimization parameters include:

ParameterOptimal ConditionPurpose
SolventGlacial acetic acidFacilitates cyclization
TemperatureReflux (~110°C)Accelerates reaction kinetics
MonitoringTLC (Rf ~0.5 in 1:1 EA/Hex)Ensures reaction completion
PurificationRecrystallizationEnhances yield and purity

Advanced: How can computational methods like quantum chemical calculations improve the design of novel derivatives targeting specific biological pathways?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) can predict electronic properties (HOMO-LUMO gaps) and reactive sites for derivatization. For instance, the thiazole ring’s electron-deficient C5 position (evident in ’s structure) is prone to nucleophilic attack, enabling targeted substitutions. Coupled with molecular docking (AutoDock Vina), researchers can simulate binding affinities to enzymes like dihydrofolate reductase (DHFR), guiding the synthesis of analogs with enhanced antimicrobial activity .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns protons (e.g., δ 13.30 ppm for NH in ) and carbons in the thiazolidinone ring.
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and imine (N-H bend ~1600 cm⁻¹) groups .
  • Melting Point : Sharp mp >250°C indicates purity .
  • HPLC : ≥98% purity verification using C18 columns (acetonitrile/water gradient) .

Advanced: What strategies are effective in resolving low yields during the final recrystallization step?

Methodological Answer:
Low yields often arise from poor solubility or competing polymorphs. Strategies include:

  • Solvent Screening : Test DMF/water () or acetone/ether mixtures.
  • Gradient Cooling : Slow cooling (1°C/min) to favor crystal nucleation.
  • Seeding : Introduce pure crystal seeds to guide crystallization.
  • TLC-Guided Fractionation : Isolate intermediates with Rf discrepancies (e.g., imine vs. amine forms in ) .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as ambiguous NMR signals for tautomeric forms?

Methodological Answer:
Tautomerism (e.g., amine-imine equilibrium in ) complicates NMR interpretation. Solutions:

  • Variable Temperature (VT) NMR : Observe coalescence of signals at elevated temps (e.g., 60°C).
  • 2D NMR (HSQC/HMBC) : Correlate 1H-13C couplings to assign tautomers.
  • Deuterated Solvent Swapping : Compare DMSO-d6 vs. CDCl3 to identify exchangeable protons .

Advanced: What is the molecular basis for the compound’s reported antimicrobial activity, and how can it be validated experimentally?

Methodological Answer:
The thiazole ring () disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs). Validation steps:

  • MIC Assays : Test against Gram+/Gram- strains (e.g., S. aureus ATCC 25923).
  • Enzyme Inhibition : Measure IC50 against purified PBPs using fluorogenic substrates.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • Hydrophobicity Modulation : Replace N-methyl with bulkier groups (e.g., N-cyclopropyl) to enhance logP ( ).
  • Metabolic Stability : Introduce electron-withdrawing substituents (e.g., -CF3) at C2 to reduce CYP450 oxidation.
  • Bioisosteric Replacement : Substitute acetamide with sulfonamide to improve solubility (logS > -4) .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Purification Bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches.
  • Solvent Waste : Optimize solvent recovery via distillation (e.g., acetic acid reuse).
  • Reaction Safety : Implement controlled addition of exothermic reagents (e.g., chloroacetyl chloride) using syringe pumps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide

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